Cas no 875-74-1 (D-2-Phenylglycine)

D-2-Phenylglycine is a non-proteinogenic amino acid with the molecular formula C8H9NO2, featuring a phenyl group substituted at the α-carbon. It serves as a key chiral building block in pharmaceutical synthesis, particularly for β-lactam antibiotics such as ampicillin and amoxicillin. Its enantiomeric purity and structural stability make it valuable for asymmetric synthesis and resolution processes. The compound is also utilized in peptide research and as an intermediate in fine chemical production. Its high optical activity and compatibility with various reaction conditions enhance its utility in stereoselective transformations. D-2-Phenylglycine is typically supplied as a white crystalline powder with well-defined specifications for industrial applications.
D-2-Phenylglycine structure
D-2-Phenylglycine structure
Product Name:D-2-Phenylglycine
CAS No:875-74-1
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00008061
CID:40158
PubChem ID:70134
Update Time:2025-10-28

D-2-Phenylglycine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-2-phenylacetic acid
    • H-D-PHG-OH
    • D-(-)-2-PHENYLGLYCINE
    • D-2-PHENYLGLYCINE
    • D-(-)-A-AMINOPHENYLACETIC ACID
    • D(-)-ALPHA-AMINOPHENYLACETIC ACID
    • D-ALPHA-AMINOPHENYLACETIC ACID
    • (-)-D-ALPHA-PHENYLGLYCINE
    • D-ALPHA-PHENYLGLYCINE
    • D-AMINOPHENYLACETIC ACID
    • D-(-)-A-PHENYLAMINOACETIC ACID
    • D-(-)-A-PHENYLGLYCINE
    • D-(-)-PHENYLGLYCINE
    • D-PHENYLGLYCINE
    • H-D-(PHENYL)GLY-OH
    • PHENYLGLYCINE-D
    • (R)-(-)-2-PHENYLGLYCINE
    • (R)-(-)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-(-)-ALPHA-PHENYLAMINOACETIC ACID
    • D-(-)-α-Phenylglycine
    • D-(-)-2-Phenylglycin
    • D(-)-alpha-Phenylglycine
    • D-(-)-alpha-Phenylglycine
    • D-(-)-α-Aminophenylacetic acid
    • (R)-(-)-α-Aminophenylacetic Acid
    • (2R)-amino(phenyl)acetic acid
    • (R)-Phenylglycine
    • (2R)-2-amino-2-phenylacetic acid
    • GF5LYS471N
    • Benzeneacetic acid, .alpha.-amino-, (R)-
    • (2R)-amino(phenyl)ethanoic acid
    • ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • Phenylglycine, D-
    • D(-)-alpha-P
    • Cefalexin
    • D-2-Phenylglycin
    • Cephalexin Impurity A(EP)
    • (αR)-α-Aminobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-, (R)- (ZCI)
    • Glycine, 2-phenyl-, D- (8CI)
    • (-)-(R)-Phenylglycine
    • (-)-Phenylglycine
    • (2R)-2-Azaniumyl-2-phenylacetate
    • (2R)-Amino-2-phenylethanoic acid
    • (R)-2-Amino-2-phenylethanoic acid
    • (R)-2-Phenyl-2-aminoethanoic acid
    • (R)-2-Phenylglycine
    • (R)-α-Phenylglycine
    • D-(-)-Aminophenylacetic acid
    • D-C-Phenylglycine
    • D-α-Aminophenylacetic acid
    • D-α-Phenylglycine
    • D-2-Phenylglycine,99%
    • Ampicillin Sodium Imp. L (EP): (2R)-2-Amino-2-phenylaceticAcid (D-Phenylglycine)
    • R(-)-.alpha.-Aminophenylacetic acid
    • (2R)-2-Amino-2-phenylacetic Acid (D-Phenylglycine)
    • Maybridge1_004326
    • EC 212-876-3
    • 875-74-1
    • D-(-)-
    • D-.ALPHA.-AMINOPHENYLACETIC ACID
    • BS-9878
    • CS-W010965
    • M03223
    • .ALPHA.-PHENYLGLYCINE (R)-FORM
    • D-(-)- alpha -Phenylglycine
    • D?(?)-
    • CEFACLOR IMPURITY A [EP IMPURITY]
    • HY-W010249
    • R-(-)-a-Aminophenylacetic acid
    • D-(-)-.ALPHA.-AMINOPHENYLACETIC ACID
    • DTXSID50889362
    • F0001-2370
    • HMS553M16
    • Amino(phenyl)acetic acid -, (alphaR)-
    • .ALPHA.-PHENYLGLYCINE (R)-FORM [MI]
    • CHEBI:44962
    • MFCD00008061
    • H-D-Phg-OH (R)-2-Phenylglycine
    • UNII-GF5LYS471N
    • Benzeneacetic acid, alpha-amino-, (alphaR)-
    • (R)-.ALPHA.-PHENYLGLYCINE
    • Epitope ID:117719
    • PG9
    • d-.alpha.-Phenylglycine
    • AMPICILLIN, ANHYDROUS IMPURITY L [EP IMPURITY]
    • SCHEMBL159420
    • Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
    • AMPICILLIN TRIHYDRATE IMPURITY L [EP IMPURITY]
    • AKOS001426180
    • EN300-34338
    • AKOS015853778
    • D-(-)-alpha-Phenylglycine, puriss., >=99.0% (NT)
    • R-(-)-alpha-Aminophenylacetic acid
    • Dihydrophenlglycine,(S)
    • D-(-)-.alpha.-Phenylglycine
    • JFD 03710
    • BDBM50179720
    • Q423849
    • Glycine, 2-phenyl-, D-
    • D(-).alpha.-Aminophenylacetic acid
    • EINECS 212-876-3
    • D-(-)-alpha-Phenylglycine, 99%
    • P0820
    • A-Phenylglycine
    • Z278101784
    • CHEMBL1403
    • D-2-Phenylglycine
    • MDL: MFCD00008061
    • Inchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
    • InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • SMILES: [C@H](C1C=CC=CC=1)(N)C(=O)O
    • BRN: 2208676

Computed Properties

  • Exact Mass: 151.063
  • Monoisotopic Mass: 151.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White or off white crystalline powder
  • Density: 1.2 g/cm3 (20℃)
  • Melting Point: 302 °C (dec.) (lit.)
  • Boiling Point: 288.7°C at 760 mmHg
  • Flash Point: Fahrenheit: 302 ° f
    Celsius: 150 ° c
  • Refractive Index: -158 ° (C=1, 1mol/L HCl)
  • Water Partition Coefficient: 0.3g/100mL
  • PSA: 63.32000
  • LogP: 1.47130
  • Solubility: 水溶解性
  • Merck: 7291
  • Specific Rotation: -156 º (c=1,1N HCl)
  • Optical Activity: [α]20/D −155°, c = 1 in 1 M HCl

D-2-Phenylglycine Security Information

D-2-Phenylglycine Customs Data

  • HS CODE:29224995

D-2-Phenylglycine Pricemore >>

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D-2-Phenylglycine Production Method

Production Method 1

Reaction Conditions
Reference
D(-)-α-Phenylglycine
, Federal Republic of Germany, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  120 min, pH 8, 277 K
Reference
Enzyme Distribution Derived from Macroscopic Particle Behavior of an Industrial Immobilized Penicillin-G Acylase
van Roon, Jeroen L.; et al, Biotechnology Progress, 2003, 19(5), 1510-1518

Production Method 3

Reaction Conditions
1.1 Catalysts: Penicillin amidase Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Enzyme catalyzed biotransformations in aqueous two-phase systems with precipitated substrate and/or product
Kasche, V.; et al, Biotechnology and Bioengineering, 1995, 45(3), 261-7

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Reference
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium dodecylsulfonate ,  Sodium nitrite ,  Sulfuric acid Solvents: 1-Pentanol
Reference
Chemoenzymatic synthesis of D-phenylglycine
Li, Jun; et al, Zhongguo Yaoke Daxue Xuebao, 2000, 31(4), 294-296

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
Reference
The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids
Evans, David A.; et al, Journal of the American Chemical Society, 1990, 112(10), 4011-30

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Water ;  30 min, pH 8, 20 °C
1.2 Catalysts: Nitrilase
Reference
Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers
Kawahara, Nobuhiro; et al, ChemCatChem, 2018, 10(21), 5014-5020

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 110 °C
Reference
Enantioselective Hydrocyanation of N-Protected Aldimines
Uemura, Masato; et al, Organic Letters, 2012, 14(3), 882-885

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams: 1-chloro-1-nitrosocyclohexane as a practical [NH2+] equipment
Oppolzer, Wolfgang; et al, Helvetica Chimica Acta, 1992, 75(6), 1965-78

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  30 min
1.2 2 h
Reference
Novel enantioselective synthesis of both enantiomers of furan-2-yl amines and amino acids
Demir, Ayhan; et al, Helvetica Chimica Acta, 2003, 86(1), 91-105

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol
Reference
Asymmetric induction. II. Phase transfer-catalyzed reaction of benzaldehyde with chloroform and chiral amines
Shi, Yaozeng; et al, Youji Huaxue, 1987, (5), 350-3

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Production Method 13

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  24 h, pH 8, 40 °C
Reference
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Production Method 14

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Amidase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

Production Method 15

Reaction Conditions
Reference
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  70 °C; 5 min, 70 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers
Soloshonok, Vadim A.; et al, Journal of the American Chemical Society, 2009, 131(21), 7208-7209

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  20 min, rt
1.2 Reagents: Potassium hexafluorophosphate Solvents: Water ;  20 min, rt
Reference
Diastereoselective photooxidation and reduction of chiral iridium(III) complexes
Li, Li-Ping; et al, Inorganic Chemistry, 2019, 58(1), 785-793

Production Method 18

Reaction Conditions
Reference
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

Production Method 19

Reaction Conditions
Reference
Microbial transformation of hydantoins to amino acids. III. Microbial transformation of hydantoins to N-carbamyl-D-amino acids
Takahashi, Satomi; et al, Journal of Fermentation Technology, 1979, 57(4), 328-32

Production Method 20

Reaction Conditions
Reference
A stereo-inverting D-phenylglycine aminotransferase from Pseudomonas stutzeri ST-201: purification, characterization and application for D-phenylglycine synthesis
Wiyakrutta, Suthep; et al, Journal of Biotechnology, 1997, 55(3), 193-203

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
1.2 Reagents: Ruthenium trichloride Solvents: Dichloromethane
Reference
Reversal of the stereochemical course of the addition of phenylmagnesium bromide to N-benzylimines derived from R-glyceraldehyde depending on the O-protecting group and its application to the synthesis of both enantiomers of phenylglycine
Badorrey, Ramon; et al, Tetrahedron, 1997, 53(4), 1411-1416

Production Method 22

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Cobalt chloride (CoCl2) Catalysts: Amidase Solvents: Water ;  30 min, pH 7.5, 40 °C
Reference
Enzymic resolution of DL-phenylglycine
Machado, Georgia D. C.; et al, Process Biochemistry (Oxford, 2005, 40(10), 3186-3189

Production Method 23

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Enhanced Diastereoselectivity in the Asymmetric Ugi Reaction Using a New "Convertible" Isonitrile
Linderman, Russell J.; et al, Journal of Organic Chemistry, 1999, 64(2), 336-337

D-2-Phenylglycine Raw materials

D-2-Phenylglycine Preparation Products

D-2-Phenylglycine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:875-74-1)D-2-Phenylglycine
Order Number:sfd21271
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:875-74-1)D(-)-alpha-Phenylglycine
Order Number:LE2927;LE11800;LE3435669
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:875-74-1)D-(-)-alpha-Aminophenylacetic acid
Order Number:A1207318
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Quantity:5kg/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
Price ($):752.0/200.0
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D-2-Phenylglycine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

D-2-Phenylglycine Related Literature

Additional information on D-2-Phenylglycine

D-2-Phenylglycine: Chemical Profile and Emerging Applications

D-2-Phenylglycine, a key compound with the CAS number 875-74-1, represents a significant molecule in the field of pharmaceutical chemistry and biochemical research. This α-amino acid derivative, characterized by its unique structural motif, has garnered considerable attention due to its versatile applications in drug development, enzyme inhibition, and synthetic biology. The compound's stereochemistry, particularly the D-form, plays a pivotal role in its biological activity and interaction with target proteins.

The chemical structure of D-2-Phenylglycine consists of a phenyl group attached to an α-amino group and a carboxylic acid moiety. This configuration imparts distinct physicochemical properties, making it an attractive building block for designing novel therapeutic agents. Recent studies have highlighted its potential in modulating enzyme kinetics and binding affinity, which are critical factors in drug design. The phenyl ring's aromaticity enhances hydrophobic interactions, while the chiral center allows for precise targeting of biological pathways.

In the realm of pharmaceutical research, D-2-Phenylglycine has been extensively investigated for its role in developing peptidomimetics and protease inhibitors. These derivatives exhibit high specificity and efficacy in inhibiting pathogenic enzymes, making them promising candidates for treating infectious diseases and chronic disorders. For instance, modifications of this scaffold have led to the discovery of novel compounds that disrupt viral protease activity, offering a new paradigm for antiviral therapy.

Moreover, the application of D-2-Phenylglycine extends to synthetic biology and metabolic engineering. Its incorporation into peptide libraries has enabled researchers to explore new enzymatic pathways and optimize protein folding. The compound's ability to act as a chiral catalyst in asymmetric synthesis has also been exploited to produce enantiomerically pure compounds essential for fine chemical synthesis. These advancements underscore the importance of D-2-Phenylglycine as a versatile tool in modern chemistry.

Recent breakthroughs in computational chemistry have further enhanced the utility of D-2-Phenylglycine. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level, facilitating the rational design of more effective derivatives. These simulations have been instrumental in predicting binding affinities and optimizing drug-like properties, thereby accelerating the drug discovery process. The integration of machine learning algorithms with experimental data has also enabled high-throughput screening of D-2-Phenylglycine derivatives, identifying novel lead compounds with enhanced therapeutic potential.

The field of biocatalysis has also seen significant contributions from D-2-Phenylglycine. Enzymes engineered to utilize this compound as a substrate have been developed for sustainable production of high-value chemicals. Such biocatalytic systems offer greener alternatives to traditional synthetic methods, reducing environmental impact while maintaining high yields. The adaptability of these enzymes has opened new avenues for industrial applications, including the production of pharmaceutical intermediates and specialty chemicals.

Another emerging area where D-2-Phenylglycine is making strides is in the development of diagnostic tools. Its unique spectroscopic properties make it an excellent candidate for labeling biomolecules in diagnostic assays. Researchers have leveraged its fluorescence characteristics to develop highly sensitive detection methods for disease biomarkers. These advancements hold promise for early diagnosis and personalized medicine, where precise detection of biological markers is crucial.

The role of D-2-Phenylglycine in materials science is equally noteworthy. Its incorporation into polymers and coatings enhances material properties such as thermal stability and mechanical strength. Novel composite materials derived from this compound have found applications in aerospace and automotive industries, where lightweight yet durable materials are highly sought after. The compound's ability to form stable complexes with metals also opens possibilities for smart materials capable of responding to environmental stimuli.

In conclusion, D-2-Phenylglycine (CAS no 875-74-1) stands as a cornerstone molecule in contemporary chemical research. Its multifaceted applications span pharmaceuticals, biotechnology, materials science, and diagnostics, underscoring its significance as a versatile chemical entity. As research continues to uncover new possibilities, the potential uses of this compound are bound to expand further, driving innovation across multiple scientific disciplines.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:875-74-1)D-2-Phenylglycine
sfd21271
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:875-74-1)D(-)-alpha-Phenylglycine
LE2927;LE11800;LE3435669
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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